N,N-diethyl-4-methyl-1,3-thiazol-2-amine
CAS No.: 164397-12-0
Cat. No.: VC5183733
Molecular Formula: C8H14N2S
Molecular Weight: 170.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 164397-12-0 |
---|---|
Molecular Formula | C8H14N2S |
Molecular Weight | 170.27 |
IUPAC Name | N,N-diethyl-4-methyl-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C8H14N2S/c1-4-10(5-2)8-9-7(3)6-11-8/h6H,4-5H2,1-3H3 |
Standard InChI Key | XILGXBZRDDESBW-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=NC(=CS1)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
N,N-Diethyl-4-methyl-1,3-thiazol-2-amine features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at the 4-position with a methyl group and at the 2-position with a diethylamine moiety. The IUPAC name reflects this substitution pattern: N,N-diethyl-4-methyl-1,3-thiazol-2-amine .
Key Structural Features:
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Thiazole Core: Provides electronic diversity for interactions with biological targets.
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Methyl Group (C4): Enhances lipophilicity, potentially influencing membrane permeability.
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Diethylamine (C2): Introduces basicity, facilitating salt formation or hydrogen bonding .
Physicochemical Data
While explicit data on melting point, boiling point, or solubility are unavailable in public sources, analogous thiazoles suggest moderate water solubility and stability under standard laboratory conditions. The compound’s molecular formula, , implies a molecular weight of 170.28 g/mol .
Property | Value/Description | Source |
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CAS Number | 164397-12-0 | |
Molecular Formula | ||
Hazard Classifications | Skin/Eye Irritant, Respiratory Irritant | |
Storage Recommendations | Tightly closed in well-ventilated areas |
Synthesis and Manufacturing
Conventional Synthesis Routes
The compound is typically synthesized via cyclization reactions between α-bromoketones and thioureas. For example, 1,1′-(4,6-dimethoxy-1,3-phenylene)-bis(2-bromoethanone) reacts with substituted thioureas in ethanol under reflux to yield bis-thiazolamine derivatives . While this method is reliable, it often requires prolonged reaction times (6–8 hours) and yields moderate outputs (60–75%) .
Microwave-Assisted Synthesis
Microwave irradiation (MWI) significantly enhances reaction efficiency. In one protocol, thioureas and α-bromoketones undergo cyclization under MWI at 80°C for 10–15 minutes, achieving yields exceeding 85% . This method reduces energy consumption and improves scalability for industrial applications.
Mechanistic Insights:
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Nucleophilic Attack: Thiourea’s sulfur attacks the electrophilic carbon of α-bromoketone.
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Cyclization: Intramolecular dehydration forms the thiazole ring.
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Substitution: Diethylamine introduces the final substituent .
Applications in Pharmaceutical Research
Fluorescent Probing
The compound’s conjugated π-system enables fluorescence, making it valuable in cellular imaging. Researchers utilize such derivatives to track drug distribution or monitor biochemical processes in vitro .
Table 2: Reported Biological Activities of Thiazol-2-amine Derivatives
Activity | Target Organism/Application | Efficacy (IC50/EC50) | Source |
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Antibacterial | Bacillus subtilis | 12.5 µg/mL | |
Anti-TB | Mycobacterium tuberculosis | 6.25 µg/mL | |
Fluorescent Tagging | Cell Membrane Imaging | N/A |
Research Gaps and Future Directions
Despite promising applications, critical gaps persist:
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Toxicity Studies: Long-term exposure risks and ecotoxicological impacts are undocumented.
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Synthetic Optimization: Scalable MWI protocols require validation for industrial production .
Future studies should prioritize in vivo efficacy trials and structure-activity relationship (SAR) analyses to refine therapeutic potential.
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